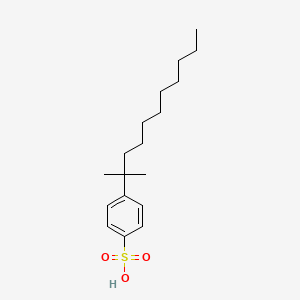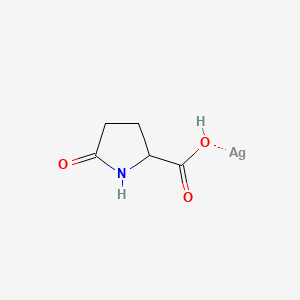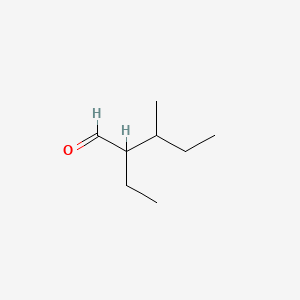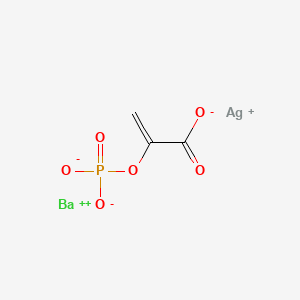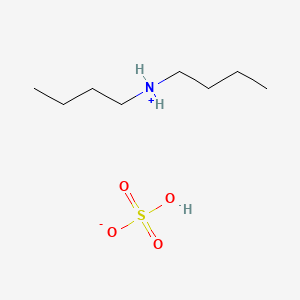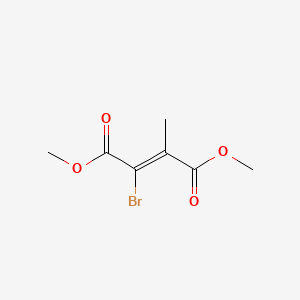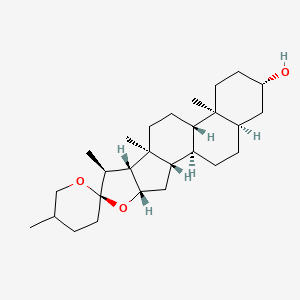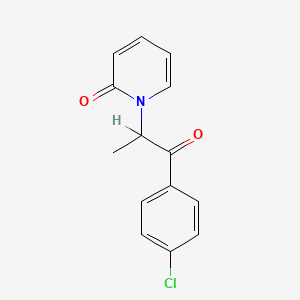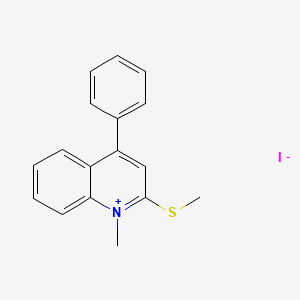
Quinolinium, 1-methyl-2-(methylthio)-4-phenyl-, iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-甲基-2-(甲硫基)-4-苯基喹啉碘是一种属于喹啉类家族的化学化合物。该化合物的特点是具有喹啉核心,在 1 位被甲基取代,在 2 位被甲硫基取代,在 4 位被苯基取代,并带有碘离子作为反离子。
准备方法
合成路线和反应条件
1-甲基-2-(甲硫基)-4-苯基喹啉碘的合成通常涉及 2-甲基喹啉与甲基碘和合适的硫醇化合物反应。该反应在受控条件下进行,通常在氢氧化钠或碳酸钾等碱的存在下进行,以促进所需产物的形成。反应混合物通常被加热到特定温度并保持一段时间以确保完全转化。
工业生产方法
该化合物的工业生产遵循类似的合成路线,但在更大规模上进行。该过程涉及使用工业级试剂和设备,以确保高产率和纯度。反应条件经过优化,以最大限度地减少副产物,并最大化合成效率。
化学反应分析
反应类型
1-甲基-2-(甲硫基)-4-苯基喹啉碘会发生各种化学反应,包括:
氧化: 该化合物可以被氧化成亚砜或砜,具体取决于所用氧化剂和条件。
还原: 还原反应可以将喹啉核心转化为二氢喹啉衍生物。
取代: 甲硫基可以被其他亲核试剂取代,导致形成不同的衍生物。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢、间氯过氧苯甲酸和高锰酸钾。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 胺、硫醇或卤化物等亲核试剂可用于取代反应。
主要形成的产物
氧化: 亚砜和砜。
还原: 二氢喹啉衍生物。
取代: 各种取代喹啉衍生物。
科学研究应用
1-甲基-2-(甲硫基)-4-苯基喹啉碘在科学研究中有多种应用:
化学: 用作合成其他喹啉衍生物的前体,以及作为有机合成中的试剂。
生物学: 研究其与生物分子(如 DNA 和蛋白质)的相互作用,以及其作为放射保护剂的潜力。
医药: 研究其抗白血病活性及其在癌症治疗中的潜在应用。
工业: 由于其显色特性,被用于染料和颜料的生产。
作用机制
1-甲基-2-(甲硫基)-4-苯基喹啉碘的作用机制涉及其与 DNA 和蛋白质等分子靶标的相互作用。该化合物可以插入 DNA 中,破坏其结构和功能。这种插入可以抑制 DNA 聚合酶活性,从而导致 DNA 复制和转录的抑制。此外,该化合物可能与细胞酶相互作用,影响各种生化途径。
相似化合物的比较
类似化合物
- 1-甲基-2-(3-硝基苯乙烯基)喹啉碘
- 1-甲基-2-(2-吗啉代-2’-甲硫基乙烯基)喹啉碘
- 1-甲基-2-(2-哌啶基乙烯基)喹啉碘
独特性
1-甲基-2-(甲硫基)-4-苯基喹啉碘由于其独特的取代模式而具有独特性,这赋予了其独特的化学和生物学特性。在 2 位存在甲硫基,在 4 位存在苯基,使其与其他喹啉衍生物有所区别,影响了其反应性和与生物分子的相互作用。
属性
CAS 编号 |
2584-35-2 |
|---|---|
分子式 |
C17H16INS |
分子量 |
393.3 g/mol |
IUPAC 名称 |
1-methyl-2-methylsulfanyl-4-phenylquinolin-1-ium;iodide |
InChI |
InChI=1S/C17H16NS.HI/c1-18-16-11-7-6-10-14(16)15(12-17(18)19-2)13-8-4-3-5-9-13;/h3-12H,1-2H3;1H/q+1;/p-1 |
InChI 键 |
USMNHVMYUMVAGL-UHFFFAOYSA-M |
规范 SMILES |
C[N+]1=C(C=C(C2=CC=CC=C21)C3=CC=CC=C3)SC.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


